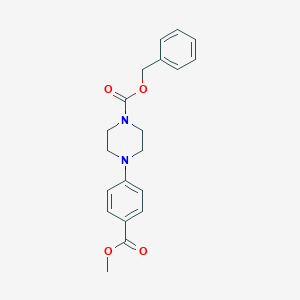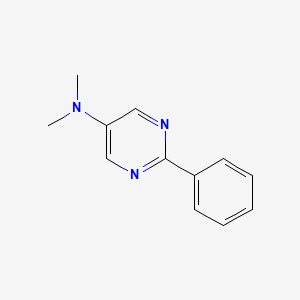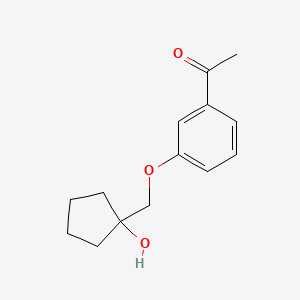amino}benzoic acid CAS No. 2528-30-5](/img/structure/B13354212.png)
4-{[(Benzyloxy)carbonyl](methyl)amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{(Benzyloxy)carbonylamino}benzoic acid is an organic compound with the molecular formula C16H15NO4 and a molecular weight of 285.302 g/mol . This compound is known for its unique structure, which includes a benzyloxycarbonyl group attached to an amino-methylbenzoic acid core. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the benzylation process .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-{(Benzyloxy)carbonylamino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzoic acid derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
4-{(Benzyloxy)carbonylamino}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{(Benzyloxy)carbonylamino}benzoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group for amino acids, facilitating peptide synthesis . Additionally, the compound’s structure allows it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxybenzoic acid: Similar structure but lacks the amino-methyl group.
4-{[(Benzyloxy)carbonyl]amino}benzoic acid: Similar but without the methyl group.
4-{(Benzyloxy)carbonylamino}methylbenzoic acid: Similar but with an additional methyl group.
Uniqueness
4-{(Benzyloxy)carbonylamino}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
2528-30-5 |
|---|---|
Molecular Formula |
C16H15NO4 |
Molecular Weight |
285.29 g/mol |
IUPAC Name |
4-[methyl(phenylmethoxycarbonyl)amino]benzoic acid |
InChI |
InChI=1S/C16H15NO4/c1-17(14-9-7-13(8-10-14)15(18)19)16(20)21-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,19) |
InChI Key |
DJRQNWWJEOPZKC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-5-oxo-7-(2-thienyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine-6-carbonitrile](/img/structure/B13354135.png)
![6-(1-Phenylpropyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354136.png)
![Methyl 6-fluorobenzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13354140.png)
![3-[(Benzylsulfanyl)methyl]-6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354146.png)

![(2E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-ethoxyphenyl}prop-2-enoic acid](/img/structure/B13354154.png)


![3-{6-[(2,3-Dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13354160.png)

![{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13354170.png)
![4-[(3-Nitrobenzoyl)amino]benzenesulfonyl fluoride](/img/structure/B13354177.png)
![2-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline](/img/structure/B13354207.png)
![6-(4-Chlorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354208.png)
